molecular formula C15H13BrN6O B2541266 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide CAS No. 2034230-25-4

5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide

Cat. No.: B2541266
CAS No.: 2034230-25-4
M. Wt: 373.214
InChI Key: KUYUDHGKFDQHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C15H13BrN6O and its molecular weight is 373.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Assembly and Crystal Engineering

Studies on molecular assemblies and crystal engineering have utilized similar compounds to 5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide, focusing on the structural evaluation of nicotinamide and related molecules. Research into the crystal lattice energetic features and basic recognition patterns has revealed insights into the interactions between these compounds and their applications in crystal engineering. For example, analysis of interaction networks in cocrystals containing nicotinamide derivatives has shown the relative affinity of COOH and OH groups toward N-donor compounds, emphasizing the role of proton acceptors in heterocyclic compounds within a crystal lattice (Jarzembska et al., 2017).

Pharmacological Importance and Metabolism

Nicotinamide derivatives, including compounds structurally related to this compound, have been studied for their pharmacological importance. Research on the utilization of nicotinamide derivatives by mammals, insects, and bacteria has contributed to understanding the metabolic pathways and biological activities of these compounds. Such studies have implications for developing therapeutic agents and understanding the metabolic conversion of these compounds in various organisms (Ellinger et al., 1947).

Insecticidal Activity

The synthesis and evaluation of novel compounds for their insecticidal activities have included molecules similar to this compound. These studies have aimed to develop new insecticides by exploring the structure-activity relationships of various analogs. Some compounds have shown promising insecticidal activities against pests like the diamondback moth, highlighting the potential for developing new pesticides based on the structural framework of nicotinamide derivatives (Qi et al., 2014).

Supramolecular Chemistry

Research in supramolecular chemistry has explored the formation of multicomponent crystals and supramolecular arrays involving nicotinamide and isonicotinamide with various aromatic dicarboxylic acids. These studies have provided insights into the stabilization mechanisms of such multicomponent systems and their potential applications in designing new materials with specific properties. The formation of water-bridged assemblies and hydrogen-bonded networks in these systems highlights the versatility of nicotinamide derivatives in supramolecular chemistry (Das et al., 2011).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)nicotinamide: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with hydrolase enzymes, affecting their catalytic activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex .

Cellular Effects

The effects of This compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the rate of metabolic reactions .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in upregulation or downregulation of target genes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular responses and function .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition or cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic reactions. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Transporters such as ABC transporters may play a role in the cellular uptake and distribution of the compound .

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy. For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression .

Properties

IUPAC Name

5-bromo-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN6O/c1-22-9-11(6-21-22)14-13(18-2-3-19-14)8-20-15(23)10-4-12(16)7-17-5-10/h2-7,9H,8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYUDHGKFDQHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.